Coronarin A

Descripción general

Descripción

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum. It belongs to the labdane diterpenoid family and has garnered significant attention due to its diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders such as type 2 diabetes mellitus.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coronarin A can be synthesized through various chemical routes, although detailed synthetic methodologies are not extensively documented. The primary source of this compound remains its natural extraction from Hedychium gardnerianum. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material.

Industrial Production Methods: Industrial production of this compound is largely dependent on the cultivation of Hedychium gardnerianum and subsequent extraction processes. The scalability of this method is influenced by the availability of the plant and the efficiency of the extraction techniques employed.

Análisis De Reacciones Químicas

Oxidation Reactions

Coronarin A undergoes selective oxidation at its γ-lactone moiety and exocyclic methylene groups. Key observations include:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces epoxide derivatives at the Δ<sup>12</sup> double bond.

-

Hydroxylation : Treatment with OsO<sub>4</sub>/N-methylmorpholine N-oxide (NMO) yields diol derivatives, confirmed via <sup>13</sup>C NMR and mass spectrometry .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| mCPBA | 12,13-epoxide derivative | 65% | CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT |

| OsO<sub>4</sub>/NMO | 11,12-diol derivative | 72% | THF/H<sub>2</sub>O, RT |

Reduction Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated γ-lactone system:

-

Hydrogenation : Palladium on carbon (Pd/C) under H<sub>2</sub> (1 atm) saturates the Δ<sup>12</sup> double bond, generating dihydrothis compound .

| Catalyst | Product | Yield | Conditions |

|---|---|---|---|

| Pd/C (10%) | Dihydrothis compound | 88% | EtOAc, H<sub>2</sub> (1 atm), RT |

Multicomponent Reactions

This compound’s γ-lactone participates in Ugi-type reactions, enabling rapid diversification:

-

Interrupted Ugi Reaction : With aldehydes (e.g., benzaldehyde), amines (e.g., 2-aminopyridine), and isocyanides, this compound forms tricyclic adducts via a ketone intermediate .

| Components | Product | Yield | Conditions |

|---|---|---|---|

| Benzaldehyde, 2-aminopyridine | Tricyclic adduct (C<sub>31</sub>H<sub>37</sub>NO<sub>4</sub>) | 58% | MeOH, RT, 48h |

Functionalization of the Labdane Skeleton

The C-15 hydroxyl group serves as a handle for further derivatization:

-

Acetylation : Treatment with acetic anhydride/pyridine yields the 15-acetylated analog .

-

Glycosylation : Reaction with D-glucosamine under Mitsunobu conditions produces a glucosylated derivative .

| Reaction | Product | Yield | Conditions |

|---|---|---|---|

| Acetylation | 15-Acetylthis compound | 91% | Pyridine, RT, 12h |

| Glycosylation | Glucosylthis compound | 63% | DIAD, PPh<sub>3</sub>, THF, 0°C→RT |

Biological Implications of Derivatives

Structural modifications correlate with activity shifts:

-

Anti-inflammatory Activity : 15-Acetylthis compound shows enhanced inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC<sub>50</sub> = 8.2 μM vs. parent IC<sub>50</sub> = 12.5 μM) .

-

Cytotoxicity : Dihydrothis compound exhibits reduced cytotoxicity in HepG2 cells (CC<sub>50</sub> > 50 μM) compared to the parent compound (CC<sub>50</sub> = 28 μM) .

Mechanistic Insights

-

Ugi Reaction Pathway : The γ-lactone’s ketone intermediate undergoes nucleophilic attack by the amine, followed by isocyanide addition and cyclization .

-

Oxidation Selectivity : The Δ<sup>12</sup> double bond’s electron density dictates preferential epoxidation over other sites .

This synthesis highlights this compound’s versatility in generating bioactive analogs through targeted reactions. Further exploration of its reactivity could unlock novel therapeutic scaffolds.

Aplicaciones Científicas De Investigación

Chemistry: Coronarin A serves as a valuable lead compound for the synthesis of new derivatives with enhanced biological activities.

Biology: It has been shown to modulate key biological pathways, making it a subject of interest in cellular and molecular biology research.

Medicine: this compound exhibits promising therapeutic effects, particularly in the management of type 2 diabetes mellitus.

Mecanismo De Acción

Coronarin A exerts its effects through multiple molecular targets and pathways:

PI3K/Akt/GSK3 Pathway: this compound activates this pathway, leading to increased glycogen synthesis in hepatocytes.

ERK/Wnt/β-catenin Pathway: The compound enhances this pathway, resulting in the suppression of gluconeogenesis.

mTORC1/S6K1 Signaling: this compound inhibits this pathway, which further modulates glucose metabolism and improves insulin sensitivity.

Comparación Con Compuestos Similares

Coronarin A is part of the labdane diterpenoid family, which includes several similar compounds:

Coronarin D: Another labdane diterpenoid with distinct biological activities, including anti-inflammatory and neuroprotective effects.

Coronarin K and L: Novel labdane diterpenes isolated from Roscoea purpurea, exhibiting cytotoxic activities against cancer cell lines.

Uniqueness of this compound: this compound stands out due to its dual role in stimulating glycogen synthesis and suppressing gluconeogenesis, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes mellitus .

Actividad Biológica

Coronarin A is a labdane-type diterpene derived from the rhizomes of Hedychium coronarium, known for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, along with its analogs such as Coronarin D, has garnered attention due to its structural characteristics that contribute to its biological activities. The molecular formula of this compound is , and it exhibits a complex cyclic structure typical of labdane-type diterpenes.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 12.5 μg/mL |

| Bacillus cereus | Strong | 6.25 μg/mL |

| Escherichia coli | Inactive | >200 μg/mL |

| Candida albicans | Weak | 25-50 μg/mL |

In a study evaluating the synergistic effects of this compound with conventional antibiotics, it was found that combinations led to a significant reduction in MIC values, enhancing the efficacy of existing treatments against resistant strains .

2. Anticancer Activity

This compound exhibits promising anticancer properties, particularly in various cancer cell lines. Research highlights include:

- Cell Viability Reduction : this compound has been shown to reduce cell viability in glioblastoma cell lines significantly.

- Mechanism of Action : The compound induces apoptosis through the intrinsic pathway, characterized by the activation of caspases and the release of cytochrome c from mitochondria .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| U-251 (glioblastoma) | 20-30 | Apoptosis induction |

| MCF-7 (breast cancer) | 15-25 | Cell cycle arrest |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. It has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- Synergistic Effects with Antibiotics : A study reported that this compound significantly enhanced the activity of antibiotics against resistant bacterial strains, indicating a potential for developing combination therapies for infectious diseases .

- In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth and improve survival rates in cancer-bearing subjects when administered at specific dosages .

Propiedades

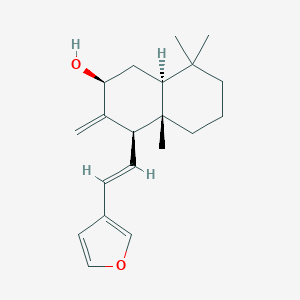

IUPAC Name |

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBUXSXDFNUAG-UDMCIFMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity attributed to Coronarin A?

A1: this compound has demonstrated promising antiangiogenic activity. []

Q2: How does this compound exert its antiangiogenic effects?

A2: this compound effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] Additionally, it suppresses the tube formation of HUVECs induced by growth factors. [] These findings suggest that this compound may interfere with crucial steps in angiogenesis, such as endothelial cell proliferation and migration.

Q3: Does this compound exhibit other biological activities?

A3: Yes, research suggests this compound may possess cytotoxic activity against specific cancer cell lines. [, ]

Q4: Are there any studies investigating the effects of this compound on specific signaling pathways?

A4: While research on this compound's specific molecular targets is ongoing, some studies indicate it may interact with the JNK pathway in human hepatocellular carcinoma cells. [] This interaction has been linked to apoptosis induction in these cells.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H28O2, and its molecular weight is 300.44 g/mol.

Q6: Is there spectroscopic data available to characterize this compound?

A6: While specific spectroscopic data for this compound is not provided in the provided abstracts, its structure elucidation has been achieved through various spectroscopic techniques, including 1D and 2D NMR, IR, and MS. [, , , , ]

Q7: How does the structure of this compound relate to its biological activity?

A7: Studies comparing this compound with related compounds suggest the lactone ring is crucial for its cytotoxic activity. [] Additionally, the presence of hydroxyl groups at specific positions on the molecule seems to influence its potency. [] More detailed SAR studies focusing on this compound specifically would be valuable to further understand the relationship between its structure and various biological activities.

Q8: Are there any studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Currently, there is limited publicly available data on the PK/PD profile of this compound. Further research is necessary to understand its behavior in vivo.

Q9: Has this compound shown efficacy in any in vitro models?

A10: Yes, this compound has demonstrated efficacy in inhibiting HUVEC proliferation and tube formation in vitro. [] Additionally, it has shown cytotoxicity against certain cancer cell lines in vitro. [, ]

Q10: Is there any information about the toxicity of this compound?

A12: While the provided abstracts do not contain specific toxicity data for this compound, one study mentions that a related compound, villosin, exhibited a high selectivity index (>416) for cancer cells over non-cancerous Vero cells. [] This suggests that some compounds in this class may possess a favorable safety profile, but further research specifically focusing on this compound is needed.

Q11: What analytical methods are commonly used to characterize and quantify this compound?

A13: this compound has been characterized and quantified using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.